molecular formula C15H11BrFNO2 B5179357 3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile

3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile

Cat. No. B5179357
M. Wt: 336.15 g/mol
InChI Key: GRTCDMCOOIZXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by the chemical name GW-501516, and it is classified as a selective androgen receptor modulator (SARM).

Mechanism of Action

The mechanism of action of 3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile involves its selective binding to androgen receptors in the body. This binding results in the activation of certain genes that are involved in the regulation of muscle growth and bone density. This compound has also been found to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can increase muscle growth and bone density, as well as reduce inflammation. In vivo studies have also demonstrated its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and prostate cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile in lab experiments include its selective androgen receptor modulating properties, its potential therapeutic applications, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the need for specialized equipment and expertise to handle and analyze it.

Future Directions

There are several future directions for the study of 3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile. One potential direction is the development of new drugs based on this compound for the treatment of muscle wasting, osteoporosis, and prostate cancer. Another direction is the study of its potential applications in other fields, such as sports medicine and anti-aging research. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis method of 3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile involves several steps, including the reaction of 4-hydroxybenzonitrile with 2-fluorobenzyl bromide, followed by the reaction of the resulting intermediate with 3-bromo-5-methoxyphenol. This synthesis method has been optimized to produce high yields of the desired compound.

Scientific Research Applications

3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been found to have selective androgen receptor modulating properties, which means that it can selectively bind to androgen receptors in the body. This property makes it a potential candidate for the development of new drugs for the treatment of various diseases, including muscle wasting, osteoporosis, and prostate cancer.

properties

IUPAC Name

3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO2/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-7H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTCDMCOOIZXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Br)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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